molecular formula C6H10O4 B13065213 4,4-Dimethoxy-3-oxobutanal

4,4-Dimethoxy-3-oxobutanal

Cat. No.: B13065213
M. Wt: 146.14 g/mol
InChI Key: FKVHGIXTMJRJRW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethoxy-3-oxobutanal typically involves the reaction of 3,3-dimethoxypropionaldehyde with an appropriate reagent under controlled conditions. One common method involves the use of sodium methylate in methanol, followed by the addition of a suitable oxidizing agent to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethoxy-3-oxobutanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4,4-Dimethoxy-3-oxobutanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethoxy-3-oxobutanal involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its functional groups, which can participate in various chemical reactions. For example, the ketone group can undergo nucleophilic addition, while the methoxy groups can be involved in substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of methoxy and ketone functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial contexts.

Properties

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

4,4-dimethoxy-3-oxobutanal

InChI

InChI=1S/C6H10O4/c1-9-6(10-2)5(8)3-4-7/h4,6H,3H2,1-2H3

InChI Key

FKVHGIXTMJRJRW-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)CC=O)OC

Origin of Product

United States

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